8-Bromo-2-chloro-7-fluoroquinoline

Lipophilicity LogP Drug Design

8-Bromo-2-chloro-7-fluoroquinoline (CAS 1152781-66-2) is a tri-halogenated quinoline building block engineered for divergent synthesis. The 8-Br and 2-Cl substituents function as orthogonal leaving groups, enabling sequential, regioselective cross-coupling and nucleophilic aromatic substitution without protecting group manipulations. The 7-fluoro group modulates electronic distribution and metabolic stability. With a LogP of 3.79—27% higher than 2-chloro-7-fluoroquinoline—this intermediate is optimized for CNS-penetrant and intracellular-targeting compound libraries. Its boiling point of 325.5°C supports high-temperature coupling protocols. Density 1.746 g/cm³. Available in 97% purity with global shipping.

Molecular Formula C9H4BrClFN
Molecular Weight 260.49 g/mol
CAS No. 1152781-66-2
Cat. No. B1374761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-chloro-7-fluoroquinoline
CAS1152781-66-2
Molecular FormulaC9H4BrClFN
Molecular Weight260.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CC(=N2)Cl)Br)F
InChIInChI=1S/C9H4BrClFN/c10-8-6(12)3-1-5-2-4-7(11)13-9(5)8/h1-4H
InChIKeyRTZJWJRSOSDWIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2-chloro-7-fluoroquinoline (CAS 1152781-66-2): Halogenated Quinoline Building Block Properties and Selection Rationale


8-Bromo-2-chloro-7-fluoroquinoline is a tri-halogenated quinoline derivative (C9H4BrClFN, MW 260.49 g/mol) that serves as a versatile heterocyclic intermediate in pharmaceutical and agrochemical research. The compound features a 2-chloro substituent enabling nucleophilic aromatic substitution chemistry, while the 7-fluoro and 8-bromo substituents modulate electronic properties and provide orthogonal handles for cross-coupling reactions . Predicted physicochemical parameters include density 1.746±0.06 g/cm³, boiling point 325.5±37.0 °C, and LogP 3.78980 .

Why 8-Bromo-2-chloro-7-fluoroquinoline Cannot Be Interchanged with Closely Related Halogenated Quinoline Analogs


Halogenated quinoline derivatives exhibit substitution pattern-dependent physicochemical and reactivity profiles that preclude simple interchange. The presence and position of halogens (Cl, F, Br) critically influence LogP, density, boiling point, and synthetic accessibility . For example, replacing the 2-chloro substituent with hydrogen eliminates nucleophilic aromatic substitution potential at the 2-position, while omitting the 7-fluoro group alters electronic distribution and metabolic stability . The quantitative comparisons below demonstrate that even structurally similar quinoline analogs possess measurably distinct property profiles that directly impact experimental design and synthetic route planning.

Quantitative Differentiation of 8-Bromo-2-chloro-7-fluoroquinoline Against Closest Analogs: Property-by-Property Comparison


Lipophilicity (LogP) Elevation Relative to 2-Chloro-7-fluoroquinoline

8-Bromo-2-chloro-7-fluoroquinoline exhibits a calculated LogP of 3.78980 , which is 0.80 LogP units higher than the 2.991 value reported for 2-chloro-7-fluoroquinoline . This 27% relative increase in lipophilicity stems from the additional 8-bromo substituent and indicates enhanced membrane permeability and altered distribution characteristics in biological systems.

Lipophilicity LogP Drug Design ADME

Increased Density Relative to 8-Bromo-7-fluoroquinoline

The density of 8-bromo-2-chloro-7-fluoroquinoline is predicted as 1.746±0.06 g/cm³ , representing a 6.0% increase over the 1.647±0.06 g/cm³ density reported for 8-bromo-7-fluoroquinoline [1]. This density elevation is attributable to the additional 2-chloro substituent, which increases molecular weight and alters crystal packing.

Density Physical Property Formulation Crystallization

Elevated Boiling Point Relative to 2-Chloro-7-fluoroquinoline

8-Bromo-2-chloro-7-fluoroquinoline exhibits a predicted boiling point of 325.5±37.0 °C , which is 54.2 °C higher than the 271.3±20.0 °C boiling point reported for 2-chloro-7-fluoroquinoline . The presence of the heavier 8-bromo substituent significantly increases intermolecular forces, resulting in a 20% higher boiling point.

Boiling Point Thermal Property Purification Distillation

Molecular Weight and Halogen Pattern Differentiation Against 8-Bromo-7-fluoroquinoline

The molecular weight of 8-bromo-2-chloro-7-fluoroquinoline (260.49 g/mol) exceeds that of 8-bromo-7-fluoroquinoline (226.05 g/mol) [1] by 34.44 g/mol (15.2% increase), reflecting the additional 2-chloro substituent. This substitution pattern provides two distinct leaving groups (2-Cl and 8-Br) for sequential functionalization, whereas 8-bromo-7-fluoroquinoline offers only a single bromine handle.

Molecular Weight Halogen Pattern Reactivity Synthetic Handle

Synthetic Route Differentiation: Access from 8-Bromo-7-fluoroquinolin-2(1H)-one

8-Bromo-2-chloro-7-fluoroquinoline can be synthesized via chlorination of 8-bromo-7-fluoroquinolin-2(1H)-one [1], a pathway that is not available for 8-bromo-7-fluoroquinoline, which lacks the 2-oxo functionality. The 2-chloro substituent is introduced through POCl₃-mediated conversion of the 2-quinolone, providing a distinct synthetic entry point that differentiates procurement and in-house synthesis planning.

Synthesis Intermediate Route Scouting Process Chemistry

Application Scenarios for 8-Bromo-2-chloro-7-fluoroquinoline Based on Quantitative Differentiation Evidence


Lipophilicity-Driven Lead Optimization in Drug Discovery

The elevated LogP of 3.79 relative to 2-chloro-7-fluoroquinoline (LogP 2.99) makes 8-bromo-2-chloro-7-fluoroquinoline a preferred intermediate when increased lipophilicity is required to enhance membrane permeability or target engagement. This 27% higher LogP value supports the design of CNS-penetrant or intracellular-targeting compounds where higher partition coefficients are advantageous .

Density-Sensitive Formulation and Crystallization Studies

With a density of 1.746 g/cm³—6.0% higher than the 1.647 g/cm³ of 8-bromo-7-fluoroquinoline [1]—8-bromo-2-chloro-7-fluoroquinoline offers distinct solid-state properties that influence formulation behavior, powder handling, and crystal engineering studies. This density differential is relevant for material science applications where bulk density impacts processing and final product characteristics.

Sequential Orthogonal Functionalization for Complex Heterocycle Assembly

The tri-halogenated pattern (8-Br, 2-Cl, 7-F) provides two chemically distinct leaving groups (bromine and chlorine) enabling sequential, regioselective cross-coupling and nucleophilic substitution reactions . This differentiates 8-bromo-2-chloro-7-fluoroquinoline from 8-bromo-7-fluoroquinoline, which lacks the 2-chloro handle, expanding its utility in divergent synthesis of quinoline-based libraries for medicinal chemistry and agrochemical discovery.

Thermal Processing and High-Temperature Reaction Compatibility

The boiling point of 325.5 °C—54.2 °C higher than 2-chloro-7-fluoroquinoline —makes 8-bromo-2-chloro-7-fluoroquinoline suitable for high-temperature reaction conditions where lower-boiling analogs would volatilize or degrade. This thermal stability advantage is relevant for reactions requiring elevated temperatures, such as certain cross-coupling protocols and solvent-free syntheses.

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